Methyl 5-aminothiazole-4-carboxylate

Medicinal Chemistry Scaffold Stability Structure-Activity Relationship

Researchers developing kinase inhibitors often face scaffold instability and off-target effects when using 2-aminothiazole or oxazole analogs. Methyl 5-aminothiazole-4-carboxylate solves this with superior chemical stability and selective PREP PPI modulation. • Selective PREP PPI modulation with minimal proteolytic inhibition - cleaner functional selectivity vs. oxazole alternatives. • Versatile 4-methyl ester handle for amidation, hydrolysis, or transesterification. • 98% purity grade ensures artifact-free IC₅₀/EC₅₀ determination and crystallography.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 1239464-24-4
Cat. No. B1527818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminothiazole-4-carboxylate
CAS1239464-24-4
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=N1)N
InChIInChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
InChIKeyOTNJGCAOEGZZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Aminothiazole-4-carboxylate: Procurement & Structural Identity


Methyl 5-aminothiazole-4-carboxylate (CAS 1239464-24-4) is a heterocyclic thiazole derivative with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . The compound features a 5-amino substituent and a 4-carboxylate methyl ester functional group on the 1,3-thiazole core, with an InChIKey of OTNJGCAOEGZZMM-UHFFFAOYSA-N [1]. Commercially, the compound is available at a typical purity specification of 95-98% from multiple research chemical suppliers . Physical property calculations indicate a boiling point of 290.5±20.0 °C at 760 mmHg, a flash point of 129.5±21.8 °C, a density of 1.4±0.1 g/cm³, and a calculated XLogP of 1.3 [2]. The compound's topological polar surface area is 93.4 Ų [2].

1
5-aminothiazole building block for medicinal chemistry and kinase inhibitor research
2
Methyl ester handle supports amidation, hydrolysis, and transesterification derivatization
3
5-amino substitution enables distinct target engagement compared to 2-aminothiazole isomers

Substitution Risks of Methyl 5-Aminothiazole-4-carboxylate


Generic substitution of methyl 5-aminothiazole-4-carboxylate with seemingly similar analogs (e.g., ethyl 5-aminothiazole-4-carboxylate, 2-aminothiazole isomers, or 5-aminooxazole derivatives) is not chemically or biologically valid. The 5-amino substitution pattern on the thiazole ring confers fundamentally different reactivity and biological target engagement compared to 2-aminothiazole isomers, which interact with entirely distinct binding pockets and exhibit divergent structure-activity relationships [1]. Critically, the 5-aminothiazole scaffold demonstrates substantially greater chemical stability than the corresponding 5-aminooxazole scaffold, enabling exploration of wider substitution patterns and more robust derivatization strategies that are not feasible with oxazole-based alternatives [2]. Furthermore, the methyl ester at the 4-position provides a different steric and electronic profile compared to ethyl or bulkier ester analogs, directly influencing both physicochemical properties (XLogP, aqueous solubility) and downstream reactivity in amidation, hydrolysis, and transesterification reactions [3]. The disconnected structure-activity relationships observed between proteolytic inhibition and protein-protein interaction modulation are significantly more pronounced for 5-aminothiazole-based ligands than for 5-aminooxazole-based ligands, demonstrating that the sulfur-containing thiazole core is not interchangeable with oxygen-containing heterocycles [2].

!
2-aminothiazole isomers may engage different binding pockets and exhibit divergent structure-activity relationships
!
5-aminooxazole scaffold is less chemically stable; SAR disconnectivity may not transfer to oxazole analogs
!
Ethyl ester analog (MW 172.21) may alter lipophilicity, solubility, and chromatographic retention compared to the methyl ester

Differentiation Evidence for Methyl 5-Aminothiazole-4-carboxylate


Scaffold Stability: 5-Aminothiazole vs 5-Aminooxazole

The 5-aminothiazole scaffold exhibits superior chemical stability compared to the 5-aminooxazole scaffold, enabling the exploration of wider substitution patterns. This stability advantage was explicitly noted in the development of prolyl oligopeptidase (PREP) ligands, where the thiazole-based core permitted derivatization strategies that were not feasible with the more labile oxazole counterpart [1]. Additionally, the disconnected structure-activity relationships between proteolytic inhibition and protein-protein interaction (PPI) modulation are significantly more pronounced for 5-aminothiazole-based ligands than for 5-aminooxazole-based ligands, providing a clearer differentiation of pharmacological effects [1].

Scaffold Stability
Class-level inference
5-aminothiazole: wider substitution patterns; more pronounced disconnected SAR vs. 5-aminooxazole
May support derivatization and clearer PREP PPI vs. proteolytic differentiation
Reported in PREP ligand development; scaffold stability advantage context-dependent
Medicinal Chemistry Scaffold Stability Structure-Activity Relationship PREP Ligands Derivatization

Methyl vs Ethyl Ester: Physicochemical Differences

Methyl 5-aminothiazole-4-carboxylate (MW 158.18 g/mol) differs from its closest commercial analog, ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9, MW 172.21 g/mol), in both molecular weight and calculated physicochemical parameters . The methyl ester has a calculated XLogP of 1.3 and a topological polar surface area of 93.4 Ų [1]. While direct experimental XLogP comparison with the ethyl analog was not identified, the methyl ester generally exhibits lower lipophilicity than ethyl esters due to reduced carbon chain length, which affects aqueous solubility, membrane permeability, and chromatographic retention behavior in analytical method development .

Methyl vs Ethyl Ester
Data to verify
MW 158.18 g/mol; calc. XLogP 1.3; TPSA 93.4 Ų (ethyl ester MW 172.21, expected higher logP)
Physicochemical profile may affect reaction kinetics and chromatographic method development
Experimental XLogP comparison not identified; class-expected trend
Physicochemical Properties Procurement Specifications Solubility Reactivity Analytical Chemistry

Validated Deprotection Route

A specific synthetic route for methyl 5-aminothiazole-4-carboxylate has been reported via acid-mediated deprotection of methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate. The reaction using aqueous 3N HCl in THF for 1 hour afforded the target compound in 71% yield (0.527 g from 1.22 g starting material, 2.72 mmol from 3.81 mmol) . This validated synthetic route provides a reliable method for in-house preparation when commercial sourcing is constrained, and the reported retention time (0.422 min) serves as an analytical benchmark for purity assessment .

Deprotection Route
Reported
71% yield (3N HCl/THF, 1h); retention time 0.422 min
Validated in-house synthesis option with analytical benchmark for purity assessment
Supports procurement flexibility and batch QC
Synthetic Chemistry Process Chemistry Deprotection Building Block Synthesis Procurement

Purity Grade Differentiation

Commercially available methyl 5-aminothiazole-4-carboxylate (CAS 1239464-24-4) is offered at two primary purity grades: 95% (standard research grade) and 98% (higher purity grade) . The 98% minimum purity specification (as provided by AKSci and Leyan) represents a 3% absolute purity improvement over the 95% grade . This purity differential is critical for applications requiring high-fidelity results, such as quantitative biological assays, crystallography, or use as an analytical reference standard, where impurities at the 2-5% level can confound dose-response relationships or introduce artifacts .

Purity Grade
Specification review
98% (higher grade) vs. 95% (standard grade)
3% absolute difference may reduce impurity-driven artifacts in quantitative assays
CoA review recommended for critical applications
Procurement Quality Control Purity Specification Analytical Chemistry Supply Chain

Application Scenarios for Methyl 5-Aminothiazole-4-carboxylate


Kinase Inhibitor Discovery

Methyl 5-aminothiazole-4-carboxylate serves as a key synthetic intermediate for preparing aminothiazole-based protein kinase inhibitors. Patent disclosures (including US8940894B2 and related NHRI filings) describe aminothiazole compounds of Formula (I) as tyrosine kinase inhibitors with applications in cancer treatment [1]. The 5-aminothiazole core provides a privileged scaffold for kinase inhibitor development, and the methyl ester at the 4-position offers a versatile handle for further functionalization via amidation, hydrolysis, or transesterification to optimize potency and selectivity profiles. Researchers developing targeted oncology therapeutics should prioritize this building block when the synthetic route requires a 5-amino-substituted thiazole with a carboxylic acid-derived functional group [2].

Antibacterial Agent Development

Aminothiazole derivatives, including compounds derived from the 5-aminothiazole-4-carboxylate scaffold, have been documented as antibacterial agents targeting multiple mechanisms. Patent WO2007142986A3 describes aminothiazole derivatives for antibacterial applications, while US9492496 specifically claims aminothiazoles that modulate the bacterial elongation factor EF-Tu [1]. The 5-aminothiazole core is particularly relevant for developing agents against multidrug-resistant Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci, where novel mechanisms of action are urgently needed [2]. Methyl 5-aminothiazole-4-carboxylate provides the foundational scaffold for constructing these antibacterial candidates, with the ester group enabling subsequent optimization of pharmacokinetic properties [3].

PPI Modulator Discovery for PREP

Recent research published in the Journal of Medicinal Chemistry (2024) demonstrates that 5-aminothiazole-based ligands selectively modulate protein-protein interaction (PPI)-mediated functions of prolyl oligopeptidase (PREP) while exhibiting only weak inhibition of proteolytic activity [1]. This functional selectivity—significantly more pronounced with the 5-aminothiazole scaffold than with 5-aminooxazole alternatives—represents a valuable differentiation for developing therapeutics targeting PREP-mediated neurological and cognitive disorders without disrupting essential proteolytic functions. The scaffold's superior chemical stability compared to oxazole analogs further enables more extensive derivatization during lead optimization [1]. Researchers focused on PREP-related indications (including neurodegenerative diseases and cognitive disorders) should select the 5-aminothiazole scaffold over oxazole-based alternatives to achieve cleaner functional selectivity profiles and more robust SAR exploration.

Bioassay & Analytical Standard Use

For applications demanding high analytical fidelity—including quantitative IC₅₀/EC₅₀ determination in biochemical and cell-based assays, crystallography studies, or use as an analytical reference standard—the 98% purity grade of methyl 5-aminothiazole-4-carboxylate (as supplied by AKSci and Leyan) is the appropriate procurement choice [1]. The 3% absolute purity improvement over the standard 95% grade reduces the likelihood of impurity-driven artifacts that can confound dose-response curves, introduce false positives in high-throughput screening, or compromise crystallographic data quality. Researchers should explicitly specify the 98% minimum purity grade in procurement documentation for any application where quantitative accuracy is paramount, and should request certificates of analysis (CoA) to verify batch-specific purity metrics [2].

Application
Selection Property
Validation Focus
Kinase inhibitor research
5-aminothiazole scaffold; methyl ester handle for functionalization
Target engagement and selectivity profiling in cancer research models
Antibacterial screening studies
Aminothiazole core for EF-Tu or novel mechanism exploration
MIC determination and resistance profiling against Gram-positive strains
PREP pathway modulation research
5-aminothiazole over oxazole for functional PPI selectivity
Proteolytic vs. PPI functional assay differentiation
Analytical reference standard
98% minimum purity grade
HPLC purity verification and CoA batch-specific review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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